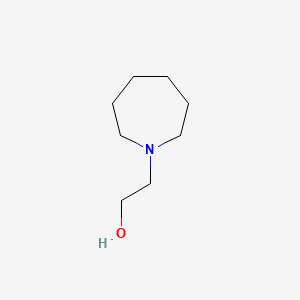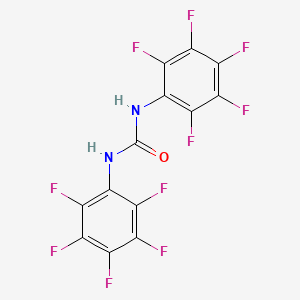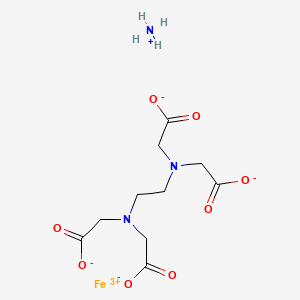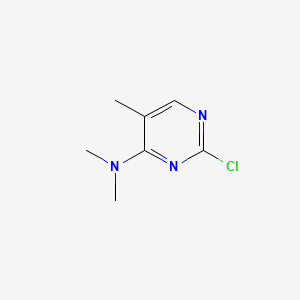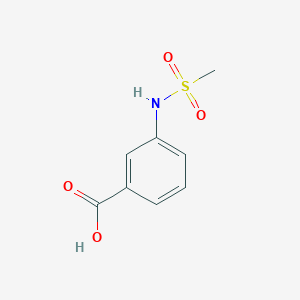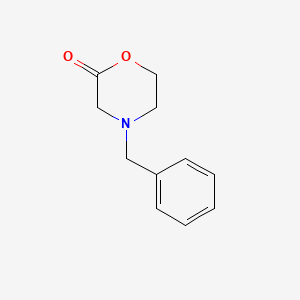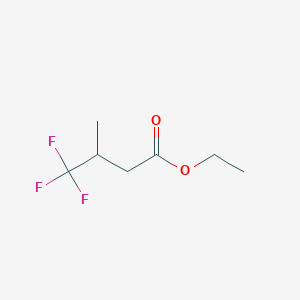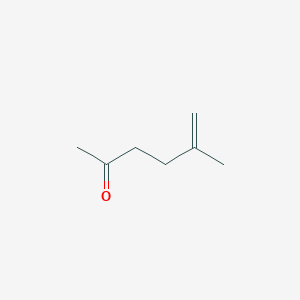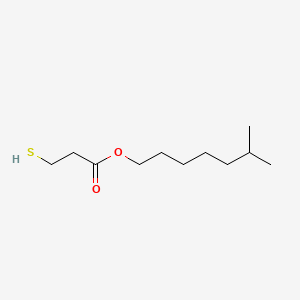
Isooctyl 3-mercaptopropionate
Vue d'ensemble
Description
Isooctyl 3-mercaptopropionate is a cross-linking agent used in the production of plastics and coatings . It is a monomer with a branched hydrocarbon chain, which can be polymerized by means of heat or chemical reactions to form polymers . It is a clear, colorless liquid, with a mild fruity odor .
Synthesis Analysis
Isooctyl 3-mercaptopropionate is a monomer that can be polymerized by means of heat or chemical reactions to form polymers . It has been shown to cause cross-linking between adjacent molecules, forming larger molecules with more complex structures .Molecular Structure Analysis
The molecular formula of Isooctyl 3-mercaptopropionate is C11H22O2S . It is a monomer with a branched hydrocarbon chain .Chemical Reactions Analysis
Isooctyl 3-mercaptopropionate is used as a reactive intermediate or as a polymer modifier . It can cause cross-linking between adjacent molecules, forming larger molecules with more complex structures .Physical And Chemical Properties Analysis
Isooctyl 3-mercaptopropionate is a clear, colorless liquid, with a mild fruity odor . It has a boiling point of 109-112 °C/2 mmHg (lit.), a density of 0.950 g/mL at 25 °C (lit.), and a refractive index n20/D 1.458 (lit.) .Applications De Recherche Scientifique
- Quantum Dot Stabilization and Emission Tuning Isooctyl 3-mercaptopropionate and related compounds, such as 3-mercaptopropionic acid, play a crucial role in the synthesis and stabilization of quantum dots. Quantum dots are nanoscale semiconductor particles with unique optical properties, making them valuable for applications in imaging, sensing, and optoelectronics.
- Isooctyl 3-mercaptopropionate serves as a chain transfer agent (CTA) in emulsion polymerization processes. During the polymerization of styrene, it helps control the molecular weight and structure of the resulting polymer. The branched hydrocarbon chain of this monomer allows for polymerization via heat or chemical reactions, leading to the formation of polymers .
- As a cross-linking agent , isooctyl 3-mercaptopropionate contributes to the production of plastics and coatings. Its incorporation enhances the mechanical properties, adhesion, and durability of these materials. The branched structure of the compound influences the cross-linking process, leading to improved performance .
- Researchers use isooctyl 3-mercaptopropionate in cell culture experiments. It aids in maintaining cell viability and provides a controlled environment for studying cellular processes. Additionally, it is employed in various cell analysis methods , including fluorescence-based assays and imaging techniques .
- Researchers explore the use of isooctyl 3-mercaptopropionate for surface modification and functionalization . By attaching this compound to surfaces (such as nanoparticles or substrates), they can introduce specific chemical functionalities. These modified surfaces find applications in catalysis, sensors, and bioconjugation .
Emulsion Polymerization
Plastics and Coatings
Cell Culture and Analysis Methods
Surface Modification and Functionalization
Mécanisme D'action
Target of Action
Isooctyl 3-mercaptopropionate, also known as IOMP, primarily targets the polymerization process of various materials . It acts as a reactive intermediate or a polymer modifier , playing a crucial role in the production of plastics and coatings .
Mode of Action
The mode of action of Isooctyl 3-mercaptopropionate involves its function as a chain transfer agent . In the polymerization process, it helps control the molecular weight of the polymer by transferring active centers from growing polymer chains to other molecules . This transfer process results in the termination of the original chain growth and the initiation of a new chain .
Biochemical Pathways
By acting as a chain transfer agent, Isooctyl 3-mercaptopropionate can influence the length and structure of polymer chains, thereby affecting the properties of the resulting polymer material .
Result of Action
The primary result of Isooctyl 3-mercaptopropionate’s action is the modification of polymer properties. By acting as a chain transfer agent, it can influence the molecular weight of the polymer, which in turn affects the physical and chemical properties of the polymer material . This can lead to improvements in the mechanical and thermal properties of the final product.
Safety and Hazards
Isooctyl 3-mercaptopropionate is classified as highly flammable liquid and vapor, harmful if swallowed, may cause an allergic skin reaction, and very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing vapors, mist, or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and avoid release to the environment .
Propriétés
IUPAC Name |
6-methylheptyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2S/c1-10(2)6-4-3-5-8-13-11(12)7-9-14/h10,14H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUWXKIPGGZNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274150 | |
| Record name | 6-Methylheptyl 3-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Isooctyl 3-mercaptopropionate | |
CAS RN |
89136-90-3, 30374-01-7 | |
| Record name | 6-Methylheptyl 3-mercaptopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89136-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030374017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylheptyl 3-mercaptopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089136903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methylheptyl 3-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctyl 3-mercaptopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-methylheptyl 3-mercaptopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Methylheptyl 3-mercaptopropionate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ2YYL7PUF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Isooctyl 3-Mercaptopropionate in the provided research articles?
A1: In the provided research, Isooctyl 3-Mercaptopropionate is primarily utilized as a chain transfer agent in the synthesis of acrylic-based polymers, specifically for controlling the molecular weight of the polymers. [, , , , ]
Q2: How does Isooctyl 3-Mercaptopropionate impact the properties of acrylic coatings?
A2: Isooctyl 3-Mercaptopropionate influences the molar mass of the copolymers used in acrylic coatings. Reducing the molar mass, in turn, affects key coating properties. Studies demonstrate that lower molar mass, achieved by incorporating Isooctyl 3-Mercaptopropionate, leads to a decrease in the minimum film-forming temperature of the coatings. [, ] This implies that coatings can be formed at lower temperatures, potentially saving energy during the manufacturing process.
Q3: Can you elaborate on the mechanism by which Isooctyl 3-Mercaptopropionate controls polymer molecular weight?
A3: Isooctyl 3-Mercaptopropionate functions as a chain transfer agent during polymerization. It interrupts the growing polymer chain by donating its hydrogen atom to the active radical end of the growing chain. This terminates the growth of that particular chain. Simultaneously, the Isooctyl 3-Mercaptopropionate molecule itself becomes a radical, capable of initiating the growth of a new polymer chain. This process effectively controls the average chain length and thus the molar mass of the final polymer product. []
Q4: Apart from acrylic coatings, what other applications utilize Isooctyl 3-Mercaptopropionate?
A4: Isooctyl 3-Mercaptopropionate finds application in formulating alkaline-soluble acrylate emulsions. These emulsions are versatile and are used in products like adhesives, coatings, thickening agents, and various additives for industries ranging from construction to paper manufacturing. []
Q5: Isooctyl 3-Mercaptopropionate was used in a "click chemistry" reaction. Could you elaborate on this?
A5: Researchers used Isooctyl 3-Mercaptopropionate to functionalize a specific type of polyester, poly(LO-alt-PA), by targeting its vinyl double bonds. [] This reaction, known as thiol-ene click chemistry, is highly efficient and allows for the controlled modification of polymers with specific functional groups. This modification can introduce new properties to the polymer, such as altered hydrophobicity or the ability to interact with other molecules in specific ways.
Q6: Are there any analytical techniques specifically highlighted for characterizing polymers synthesized using Isooctyl 3-Mercaptopropionate?
A6: Yes, the research articles emphasize the importance of Size Exclusion Chromatography (SEC) and Asymmetric Flow Field Flow Fractionation (A4F), both coupled with Multi-Angle Light Scattering (MALS) detectors (SEC-MALS and A4F-MALS respectively), for determining the molar mass distribution of the synthesized polymers. [, ] These techniques are particularly valuable for characterizing complex polymer systems, especially those containing microgels or core-shell structures.
Q7: What is the significance of studying the molar mass distribution in these applications?
A7: Understanding the molar mass distribution is crucial because it directly impacts the physical and chemical properties of polymers, including their mechanical strength, viscosity, and film-forming abilities. By fine-tuning the molar mass distribution through the use of Isooctyl 3-Mercaptopropionate, researchers can optimize the performance of the final products for their intended applications. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





